molecular formula C11H7ClN2O2 B1441398 6-Chloro-2-phenylpyrimidine-4-carboxylic acid CAS No. 913952-59-7

6-Chloro-2-phenylpyrimidine-4-carboxylic acid

Cat. No. B1441398
CAS RN: 913952-59-7
M. Wt: 234.64 g/mol
InChI Key: OVZANHVNKPKFNF-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylpyrimidine-4-carboxylic acid, also known as 6-chloro-4-pyrimidinol, is an organic compound belonging to the class of pyrimidines. It is an intermediate in the synthesis of various pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 95-97°C. This compound has been the subject of numerous scientific research studies due to its various applications and potential uses.

Scientific Research Applications

Chemical Transformations and Synthesis Methods

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is a key intermediate in various chemical transformations and synthesis methods. Research has shown its utility in the synthesis of 4-amino-2-phenylpyrimidine, where the tracer study proves that the formation of the 4-amino compound occurs by an addition-elimination mechanism on the C(4) carbon atom, rather than an attack by an amide ion on the 6 position, suggesting a specific pathway for its transformation (Meeteren & Plas, 2010). Additionally, its conversion into luminescent lanthanide frameworks indicates its potential for creating materials with specific photoluminescent properties, offering insights into the structural and luminescence tuning based on different ligands and reaction conditions (Jia et al., 2014).

Photophysical and Nonlinear Optical Properties

The study of thiopyrimidine derivatives, including those derived from this compound, has highlighted their significance in nonlinear optics (NLO) fields due to their promising applications. Structural parameters, electronic, linear, and nonlinear optical exploration of these compounds reveal their potential for optoelectronic and high-tech applications, based on density functional theory (DFT) and time-dependent DFT (TDDFT) analyses (Hussain et al., 2020).

Antimicrobial Applications

A series of derivatives prepared from this compound has shown significant to moderate antibacterial activity and promising antifungal activity, highlighting its potential in developing new antimicrobial agents. This indicates the broad utility of this compound in the synthesis of compounds with potential health applications (Shastri & Post, 2019).

Magnetic and Spin-Canting Behavior

Research into metal-pyrimidine chains derived from this compound demonstrates its role in transmitting antiferromagnetic coupling and spin-canting behavior in compounds, suggesting applications in magnetic materials and studies on magnetic properties at low temperatures (Jia et al., 2012).

Cytotoxicity and Cancer Research

The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from this compound and their structural characterization have been explored for their cytotoxic activity against various cancer cell lines. Such studies provide a foundation for the development of new anticancer agents, highlighting the importance of this compound in medicinal chemistry (Stolarczyk et al., 2018).

properties

IUPAC Name

6-chloro-2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZANHVNKPKFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726389
Record name 6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913952-59-7
Record name 6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-phenylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-2-phenyl-pyrimidin-4-yl)-methanol (240 g; prepared using a method analogous to the one described in WO 2006/114774, Example 24, intermediate 24.2) in acetone (2 L) was added an aq. NaHCO3 solution (15%, 961 mL). The mixture was cooled down to 5° C. and NaBr (11.2 g) followed by TEMPO (8.56 g) were added. TCCA (506 g) was then added portionwise over 1.5 h. The resulting mixture was stirred at RT for 1.5 h. The mixture was filtered through a pad of Celite and the solution was evaporated off. The residue was diluted in water/EA. The aq. phase was extracted with EA and the combined org. phases were dried (Na2SO4) and evaporated off. Recrystallization of the residue (EA/Hept) afforded the desired product as a beige solid (162.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 24.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
961 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.2 g
Type
reactant
Reaction Step Four
Name
Quantity
506 g
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six
Name
Quantity
8.56 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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